molecular formula C22H21ClN6O2 B562341 Losartan-d3 Carboxylic Acid CAS No. 1189729-40-5

Losartan-d3 Carboxylic Acid

Cat. No.: B562341
CAS No.: 1189729-40-5
M. Wt: 439.918
InChI Key: ZEUXAIYYDDCIRX-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Losartan-d3 Carboxylic Acid involves the incorporation of deuterium atoms into the Losartan molecule. One efficient and green synthetic route for Losartan involves the synthesis of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl . The deuterium-labeled version follows a similar pathway with the substitution of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the aforementioned intermediates and reaction conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Losartan-d3 Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carboxylic acids.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation and deuteration reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various deuterium-labeled derivatives of Losartan, which are used as internal standards in analytical studies .

Mechanism of Action

Losartan-d3 Carboxylic Acid, like Losartan, acts as an angiotensin II receptor antagonist. It blocks the binding of angiotensin II to the AT1 receptor, preventing the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This results in the relaxation of blood vessels and a decrease in blood pressure. The molecular targets involved include the AT1 and AT2 receptors, with a higher affinity for the AT1 receptor .

Comparison with Similar Compounds

Similar Compounds

    Losartan: The parent compound, used widely in hypertension treatment.

    Valsartan: Another angiotensin II receptor antagonist with similar therapeutic applications.

    Irbesartan: Used for the treatment of hypertension and diabetic nephropathy.

    Candesartan: Known for its long-acting effects in managing hypertension.

Uniqueness

Losartan-d3 Carboxylic Acid is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. This makes it an invaluable tool in pharmacokinetic and metabolic research .

Properties

IUPAC Name

5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUXAIYYDDCIRX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662058
Record name 2-(4,4,4-~2~H_3_)Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189729-40-5
Record name 2-(4,4,4-~2~H_3_)Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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